molecular formula C13H21NO2 B12767108 2-Methoxy-5-ethoxy-4-methylamphetamine CAS No. 952016-59-0

2-Methoxy-5-ethoxy-4-methylamphetamine

Cat. No.: B12767108
CAS No.: 952016-59-0
M. Wt: 223.31 g/mol
InChI Key: IPJRCKIREPMKNE-UHFFFAOYSA-N
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Description

2-Methoxy-5-ethoxy-4-methylamphetamine is a substituted amphetamine derivative featuring methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and methyl (-CH₃) groups at positions 2, 5, and 4, respectively, on the phenyl ring. This substitution pattern distinguishes it from classical psychedelic amphetamines like 2C-E (2,5-dimethoxy-4-ethylamphetamine) and 2C-B (2,5-dimethoxy-4-bromoamphetamine), where substituent size, polarity, and position critically influence pharmacological activity, metabolic stability, and physicochemical properties .

Properties

CAS No.

952016-59-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(5-ethoxy-2-methoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C13H21NO2/c1-5-16-12-8-11(7-10(3)14)13(15-4)6-9(12)2/h6,8,10H,5,7,14H2,1-4H3

InChI Key

IPJRCKIREPMKNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OC)CC(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-5-ethoxy-4-methylamphetamine involves several steps. The general synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

    Clemmensen Reduction: This step reduces the acyl group to an alkyl group.

    Alkylation: Introduction of the ethoxy and methoxy groups to the benzene ring.

    Amine Introduction:

Chemical Reactions Analysis

2-Methoxy-5-ethoxy-4-methylamphetamine undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the methoxy or ethoxy groups, leading to the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-Methoxy-5-ethoxy-4-methylamphetamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-ethoxy-4-methylamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound may also affect other monoamine receptors and transporters, contributing to its psychoactive effects .

Comparison with Similar Compounds

Substituent Position and Size

  • 2-Methoxy-5-ethoxy-4-methylamphetamine: Positions: 2-methoxy, 5-ethoxy, 4-methyl. The methyl group at position 4 is less sterically demanding than ethyl or bromo substituents in analogs like 2C-E or 2C-B, which may reduce receptor-binding affinity .
  • 2C-E (2,5-Dimethoxy-4-ethylamphetamine): Positions: 2,5-dimethoxy, 4-ethyl.
  • 2C-B (2,5-Dimethoxy-4-bromoamphetamine) :

    • Positions : 2,5-dimethoxy, 4-bromo.
    • Comparison : Bromine’s electronegativity and size enhance receptor binding and metabolic resistance, contrasting with the methyl group’s minimal electronic effects .

Physicochemical Properties

Property This compound (Inferred) 2C-E 2-Methoxy-5-methylaniline (Reference)
Molecular Weight (g/mol) ~255.3 (calculated) 253.3 151.2
LogP (Lipophilicity) ~2.8 (estimated) 2.5 1.4 (measured in methanol)
Water Solubility Low (ethoxy increases hydrophobicity) Low 1.4 mg/mL (in methanol)

Notes:

  • Ethoxy substitution at position 5 likely reduces water solubility compared to methoxy-dominated analogs, aligning with trends observed in 2-methoxy-5-methylaniline derivatives .
  • The methyl group at position 4 may marginally increase volatility compared to bulkier substituents like bromine or ethyl.

Pharmacological and Toxicological Considerations

  • Receptor Binding : Ethoxy and methoxy groups at positions 2 and 5 are associated with serotonin receptor modulation, but the smaller methyl group at position 4 may result in lower 5-HT₂A affinity compared to 2C-E or 2C-B.

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